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Abstract
E7130 is a synthetically accessible analog of the marine natural product halichondrin B,

developed through a joint research effort between Eisai and Harvard University.[1][2] Unlike its

parent compound, which is limited by natural supply, E7130 can be produced on a gram scale

through total synthesis, enabling comprehensive preclinical and clinical evaluation.[2][3][4] This

agent exhibits a dual mechanism of action, functioning as both a potent microtubule dynamics

inhibitor and a modulator of the tumor microenvironment (TME).[1][5][6] Specifically, E7130 has

been shown to suppress cancer-associated fibroblasts (CAFs) and promote vascular

remodeling within the TME, offering a novel approach to cancer therapy.[2][5] A Phase I clinical

trial (NCT03444701) has been completed, establishing the maximum tolerated dose for further

studies.[7] This technical guide provides a comprehensive overview of E7130, including its

relationship to halichondrin B, its mechanism of action, preclinical and clinical data, and

detailed experimental methodologies.

Introduction: From Marine Sponge to Synthetic
Anticancer Agent
Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria

okadai, demonstrated remarkable antitumor activity in preclinical models.[2] However, its

scarcity from natural sources severely hampered its clinical development.[2] This challenge
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spurred efforts in total synthesis, culminating in the successful synthesis of halichondrin B and

its analogs. E7130 emerged from these efforts as a promising clinical candidate, retaining the

potent anticancer properties of the natural product while being amenable to large-scale

synthetic production.[2][8][9] The total synthesis of E7130 is a significant achievement,

involving a multi-step process to control its 31 asymmetric carbons and yield a highly pure

product.[2][3]

Mechanism of Action
E7130 exerts its anticancer effects through a distinct dual mechanism of action:

2.1. Microtubule Dynamics Inhibition: Similar to other halichondrin analogs, E7130 is a potent

inhibitor of microtubule dynamics.[5][8] It disrupts the formation and function of the mitotic

spindle, leading to cell cycle arrest and apoptosis in cancer cells.[6]

2.2. Tumor Microenvironment Modulation: A key differentiator for E7130 is its ability to remodel

the TME.[2][5] This activity is primarily attributed to its effects on two critical components of the

TME:

Suppression of Cancer-Associated Fibroblasts (CAFs): E7130 has been shown to reduce

the population of α-SMA-positive CAFs within tumors.[2][5] This effect is mediated through

the inhibition of the TGF-β-induced PI3K/AKT/mTOR signaling pathway in fibroblasts,

preventing their transdifferentiation into a myofibroblast phenotype.[1][5]

Vascular Remodeling: E7130 promotes the remodeling of the tumor vasculature, leading to

an increase in intratumoral CD31-positive endothelial cells.[2]

By targeting both the cancer cells directly and the supportive stromal environment, E7130
presents a multi-pronged attack on tumor growth and progression.

Quantitative Data
In Vitro Cytotoxicity
While specific IC50 values for a wide range of cell lines are not extensively consolidated in the

public domain, available data indicates that E7130 exhibits potent low nanomolar to sub-

nanomolar activity against various cancer cell lines.
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Cell Line Cancer Type IC50 (nM) Reference

KPL-4 Breast Cancer 0.01-0.1 [10]

OSC-19

Head and Neck

Squamous Cell

Carcinoma

0.01-0.1 [10]

FaDu

Head and Neck

Squamous Cell

Carcinoma

0.01-0.1 [10]

HSC-2

Head and Neck

Squamous Cell

Carcinoma

0.01-0.1 [10]

Table 1: In Vitro Cytotoxicity of E7130 in Various Cancer Cell Lines

Preclinical In Vivo Efficacy
E7130 has demonstrated significant antitumor activity in various xenograft models.
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Xenograft
Model

Cancer
Type

Dose
(µg/kg)

Treatment
Schedule

Tumor
Growth
Inhibition

Reference

HSC-2

(orthotopic)

Head and

Neck

Squamous

Cell

Carcinoma

90 Not specified

Combination

with

cetuximab

showed

prominent

effect

[6]

FaDu

Head and

Neck

Squamous

Cell

Carcinoma

90 Intravenously

Synergistic

antitumor

activity with

cetuximab

[5]

MCF-7
Breast

Cancer
90, 180

Intravenously

on days 0

and 7

Significant

antitumor

activity and

tumor volume

reduction

[5]

MDA-MB-231
Breast

Cancer
90, 180

Intravenously

on days 0

and 7

Significant

antitumor

activity

[5]

OD-BRE-

0438 (PDX)

Breast

Cancer
180

Intravenously

on days 0

and 7

Significant

antitumor

activity and

tumor volume

reduction

[5]

Table 2: Preclinical In Vivo Efficacy of E7130 in Xenograft Models

Clinical Pharmacokinetics (Phase I)
The first-in-human study (NCT03444701) of E7130 in patients with advanced solid tumors

established the maximum tolerated dose (MTD) and provided initial pharmacokinetic data.[7]
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Dosing Schedule Maximum Tolerated Dose (MTD)

Every 3 weeks (Q3W) 480 µg/m²

Every 2 weeks (Q2W) 300 µg/m²

Table 3: Maximum Tolerated Dose of E7130 in Phase I Clinical Trial[7]

Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life from this study are not

yet fully published. Preclinical pharmacokinetic studies in mice and rats indicated a relatively

short half-life.

Experimental Protocols
Total Synthesis of E7130
The total synthesis of E7130 is a complex, multi-step process. While a detailed, step-by-step

protocol is proprietary, the overall strategy involves the convergent synthesis of two complex

fragments, the "left-half" and "right-half" of the molecule, followed by their coupling and final

macrocyclization.[8][9] Key reactions employed in the synthesis include Nozaki-Hiyama-Kishi

(NHK) reactions and other advanced organic chemistry transformations to stereoselectively

construct the numerous chiral centers.[9] The process has been optimized for gram-scale

production under Good Manufacturing Practice (GMP) conditions.[2][3]

In Vitro Tubulin Polymerization Assay
This assay assesses the effect of E7130 on the polymerization of tubulin into microtubules. A

general protocol is as follows:

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2

mM MgCl₂, 0.5 mM EGTA), and E7130 at various concentrations.

Procedure: a. On ice, prepare a reaction mixture containing tubulin and polymerization

buffer. b. Add GTP to initiate polymerization. c. Add E7130 or vehicle control to the reaction

mixture. d. Transfer the mixture to a pre-warmed 37°C microplate reader. e. Monitor the

change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule

polymerization.
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Analysis: Compare the polymerization curves of E7130-treated samples to the control to

determine the inhibitory effect.

In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of E7130 in a living organism. A general protocol

is as follows:

Cell Culture and Animal Model: a. Culture human cancer cell lines of interest under standard

conditions. b. Use immunodeficient mice (e.g., nude or SCID mice).

Tumor Implantation: a. Harvest cancer cells and resuspend them in a suitable medium (e.g.,

PBS or Matrigel). b. Subcutaneously inject the cell suspension into the flank of the mice.

Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control

groups. b. Administer E7130 (intravenously) or vehicle control according to the desired

dosing schedule and dose levels.

Monitoring and Endpoint: a. Measure tumor volume and body weight regularly (e.g., 2-3

times per week). b. The study is terminated when tumors in the control group reach a

predetermined size or after a specific duration.

Analysis: a. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the

treated groups to the control group. b. At the end of the study, tumors can be excised for

further analysis (e.g., immunohistochemistry for biomarkers like α-SMA and CD31).
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Logical Relationship of Halichondrin B and E7130
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Preclinical Evaluation Workflow for E7130
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E7130 Mechanism of Action on Cancer-Associated Fibroblasts

TGF-β Signaling Pathway

TGF-β

TGF-β Receptor

Binds to

PI3K

AKT

mTOR

Fibroblast Activation

α-SMA Expression

CAF Phenotype

Tumor Progression

E7130

Inhibits

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b10860285?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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